molecular formula C19H21ClFN3O3S B2712810 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide CAS No. 897612-94-1

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide

Cat. No.: B2712810
CAS No.: 897612-94-1
M. Wt: 425.9
InChI Key: MYIFIBOBGOVKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperazine-Based Pharmacophores

Piperazine derivatives have been foundational in medicinal chemistry since the mid-20th century, initially gaining prominence as anthelmintics and antihistamines. The cyclic diamine’s conformational flexibility and capacity for hydrogen bonding enabled its adoption as a privileged scaffold in neuropsychiatric drug design. By the 1980s, piperazine moieties became critical in dopamine receptor ligands, exemplified by the antipsychotic haloperidol, which demonstrated high affinity for D2 receptors through its piperidine-piperazine hybrid structure.

Modern applications leverage piperazine’s adaptability for kinase inhibition, serotonin receptor modulation, and σ1 receptor agonism. For instance, palbociclib (a CDK4/6 inhibitor) and aripiprazole (a D2 partial agonist) rely on piperazine subunits for target engagement. Synthetic methodologies have evolved from nucleophilic aromatic substitution (SNAr) to transition metal-catalyzed couplings, enabling precise functionalization. A 2023 analysis of FDA-approved drugs identified 12 piperazine-containing small molecules approved since 2011, spanning oncology, virology, and neurology (Table 1).

Table 1. Selected Piperazine-Containing Drugs Approved by FDA (2011–2023)

Drug Name Therapeutic Area Key Structural Feature
Aripiprazole Lauroxyl Schizophrenia 1-(2,3-Dichlorophenyl)piperazine
Cariprazine Schizophrenia Piperazine-1-carboxamide derivative
Venetoclax Chronic Lymphocytic Leukemia Chlorobenzoyl-piperazine sulfonamide

Evolution of Sulfonyl-Containing Benzamides in Medicinal Chemistry

Sulfonyl groups enhance aqueous solubility and metabolic stability while serving as bioisosteric replacements for carbonyl or phosphoryl groups. When conjugated with benzamides, these motifs exhibit pronounced enzyme inhibitory activity, particularly against carbonic anhydrases (CAs) and acetylcholinesterase (AChE). For example, N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrated nanomolar inhibition of hCA I/II and AChE, with Ki values as low as 4.07 ± 0.38 nM.

The sulfonamide-benzamide pharmacophore’s versatility is evident in its dual role as a hydrogen bond donor/acceptor and a steric bulk modulator. Recent synthetic innovations include transition metal-free SNAr reactions and flow-optimized amidation protocols, which improve yields and reduce metal contamination. A 2024 review highlighted four primary sulfonamide synthesis strategies: S–N bond formation, C–N cross-coupling, N–H functionalization, and C–H amination, each offering distinct regioselectivity profiles.

Table 2. Enzyme Inhibition Profiles of Sulfonamide-Benzamide Hybrids

Compound hCA I Ki (nM) hCA II Ki (nM) AChE Ki (nM)
3g 4.07 ± 0.38 29.70 ± 3.18 34.02 ± 5.90
3c 10.68 ± 0.98 37.16 ± 7.55 18.91 ± 2.34
3f 8.91 ± 1.65 22.45 ± 4.12 8.91 ± 1.65

Position of Target Compound Within Dopaminergic Ligand Research

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide integrates structural elements from three therapeutic lineages:

  • Piperazine Dopamine Ligands : The 4-(3-chlorophenyl)piperazine subunit mirrors atypical antipsychotics like aripiprazole, which utilize substituted arylpiperazines for D2 receptor partial agonism.
  • Sulfonyl Linkers : The ethylsulfonyl group bridges the piperazine and benzamide, mimicking venetoclax’s sulfonamide spacer, which enhances solubility without compromising target affinity.
  • Fluorinated Benzamides : The 2-fluorobenzamide terminus aligns with kinase inhibitor designs where fluorine atoms improve membrane permeability and metabolic resistance.

Molecular docking studies of analogous compounds suggest the 3-chlorophenyl group occupies hydrophobic subpockets in dopamine receptors, while the sulfonyl oxygen forms hydrogen bonds with serine residues in the orthosteric site. This dual interaction profile positions the compound as a potential D2/D3 receptor antagonist with selectivity over σ1 receptors, a hypothesis supported by the structural similarity to cariprazine’s dichlorophenylpiperazine core.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-15-4-3-5-16(14-15)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)17-6-1-2-7-18(17)21/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIFIBOBGOVKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

StepDescription
Step 1Synthesis of piperazine derivative
Step 2Sulfonylation using sulfonyl chlorides
Step 3Amide coupling with fluorobenzamide

Therapeutic Potential

Research indicates that compounds similar to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide exhibit high affinities for dopamine D4 receptors, which are implicated in various psychiatric conditions such as schizophrenia and depression .

Activity TypeTarget ReceptorAffinity (IC50)
Dopamine ModulationD4 Receptor0.057 nM
AntimicrobialVarious PathogensNot specified

Study on Neurological Disorders

A study evaluated the efficacy of this compound in animal models of schizophrenia. Results indicated significant improvements in behavioral symptoms, suggesting its potential as a therapeutic agent .

Antimicrobial Activity Research

Another investigation focused on the antimicrobial properties of related compounds. These studies demonstrated that derivatives of this compound exhibited activity against several bacterial strains, indicating potential applications in treating infections .

Industrial Applications

In the pharmaceutical industry, this compound can be utilized as a building block for developing new drugs targeting neurological disorders and infections. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogs derived from the provided evidence:

Compound Piperazine Substituent Linker/Backbone Benzamide/Related Group Key Properties/Activities Reference
Target Compound 3-Chlorophenyl Sulfonylethyl 2-Fluorobenzamide Likely CNS activity; optimized lipophilicity
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-Dichlorophenyl Pentanamide Pyridin-2-yl Dopamine D3 receptor selectivity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) 3-Fluorophenyl Chromenyl-ethyl 2-Fluorobenzamide Kinase inhibition (structural inference)
N-(2-Amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide (2a) 4-Methylpiperazine Amide Trifluoromethylbenzamide FLT3 kinase inhibition
3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide (12e) 3-Hydroxyphenyl Methylpropyl 4-Phenoxybenzamide Analgesic potential (structural inference)
Diflubenzuron (Ev5) None Urea 2,6-Difluorobenzamide Insecticide (chitin synthesis inhibition)

Key Structural and Functional Comparisons

Piperazine Substitutions: The target compound’s 3-chlorophenyl group contrasts with the 2,4-dichlorophenyl in compound 7o . Fewer chlorine atoms may reduce steric hindrance, improving receptor fit (e.g., dopamine D3 vs. D2 subtypes).

Linker Design :

  • The sulfonylethyl linker in the target compound differs from the pentanamide in 7o and the chromenyl-ethyl in Example 53 . Sulfonyl groups enhance metabolic stability compared to ester or amide linkers, which may hydrolyze in vivo.

In contrast, 2,6-difluorobenzamide in diflubenzuron demonstrates how fluorine positioning influences biological activity—insecticidal vs.

Pharmacokinetic Implications :

  • The target compound’s 2-fluorobenzamide and sulfonylethyl linker likely improve lipophilicity and absorption over the polar urea backbone in diflubenzuron .
  • Compound 7o’s pyridin-2-yl group may enhance solubility but reduce CNS penetration due to increased polarity.

Research Findings and Implications

  • Receptor Selectivity : Piperazine-based analogs like 7o and 12e highlight the role of aromatic substituents in receptor subtype selectivity. The target compound’s 3-chlorophenyl group may favor dopamine D3 over D2 receptors compared to dichlorophenyl derivatives.
  • Metabolic Stability : Sulfonyl linkers (target compound) resist enzymatic degradation better than amide or ester linkers (e.g., 2a ), suggesting prolonged half-life.
  • Toxicity Profile : The absence of nitro groups (cf. compound 2a ) or pesticidal moieties (cf. diflubenzuron ) in the target compound implies a safer profile for therapeutic use.

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating various neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H26_{26}ClN3_3O5_5S
  • Molecular Weight : 468.0 g/mol
  • CAS Number : 904826-80-8

The structure features a piperazine ring, a sulfonyl group, and a fluorobenzamide moiety, which are critical for its biological activity.

This compound interacts primarily with dopamine receptors, particularly the D4 subtype. This interaction is crucial as the D4 receptor is implicated in various psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The sulfonyl group enhances binding affinity and selectivity for these receptors, potentially leading to therapeutic effects in modulating neurotransmitter systems.

Antimicrobial and Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds demonstrate significant antimicrobial effects comparable to established antibiotics like ciprofloxacin and fluconazole .
  • Anticancer Activity : In vitro assays using the MTT method have indicated that certain derivatives exhibit anticancer properties, although they may be less potent than standard chemotherapeutics such as 5-fluorouracil .

Neuropharmacological Effects

The compound's selectivity for dopamine receptors suggests potential applications in treating neurological disorders. Research has highlighted:

  • Dopamine D4 Receptor Affinity : Compounds similar to this compound show high affinity for D4 receptors, which could lead to advancements in treatments for mood disorders and schizophrenia .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound, evaluating their biological activities through molecular docking studies and in vitro assays. For example:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions requiring precise control over conditions to yield high-purity products.
  • Biological Evaluation : In vitro evaluations have demonstrated that certain derivatives possess significant activity against cancer cell lines, with some showing selective inhibition of specific cancer pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant against bacteria
AnticancerModerate activity in cell lines
NeuropharmacologicalHigh affinity for D4 receptors

Q & A

Q. Key Challenges :

  • Minimizing byproducts from incomplete sulfonylation or coupling.
  • Optimizing reaction time and temperature for intermediates prone to hydrolysis.

Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., piperazine substitution pattern) and fluorobenzamide integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z 450–500 range) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Spectrofluorometry : Optional for studying electronic properties of the fluorobenzamide moiety .

What safety precautions are required when handling this compound in the lab?

While specific toxicity data for this compound is limited, structurally related piperazine derivatives exhibit:

  • Acute Toxicity : Oral LD50_{50} > 300 mg/kg in rodents; use gloves, lab coats, and fume hoods .
  • Eye/Skin Irritation : Avoid direct contact; use chemical goggles and nitrile gloves .
  • Environmental Hazards : Classify as "Not Ready Biodegradable" and dispose via certified waste management .

Advanced Research Questions

How does the 3-chlorophenyl substituent on the piperazine ring influence dopamine receptor affinity?

  • Structure-Activity Relationship (SAR) : The 3-chlorophenyl group enhances D3_3 receptor selectivity by forming hydrophobic interactions with subpocket residues (e.g., Tyr365^{365}) in molecular docking studies .

  • Comparative Data :

    SubstituentD3_3 Ki_i (nM)D2_2/D3_3 Selectivity
    3-Cl31100:1
    2,3-diCl0.13500:1

Methodological Insight : Radioligand binding assays (e.g., 3H^3H-spiperone displacement in HEK-293 cells) are used to quantify affinity .

What strategies resolve discrepancies in receptor binding data across studies?

Discrepancies may arise from:

  • Assay Conditions : Variations in buffer pH, Mg2+^{2+} concentration, or membrane preparation methods .
  • Receptor Subtypes : Use isoform-specific cell lines (e.g., D3_3-transfected CHO vs. native neuronal cells) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

How can computational modeling guide the optimization of this compound for CNS penetration?

  • Lipophilicity (LogP) : Target LogP 2–3 via substituent modifications (e.g., replacing 2-fluorobenzamide with trifluoromethyl groups) to enhance blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein efflux pumps to reduce clearance .

What in vitro models are suitable for evaluating its therapeutic potential in neurological disorders?

  • Functional Assays :
    • cAMP inhibition in D3_3-expressing cells to measure agonist/antagonist activity .
    • Microglial inflammation models (e.g., LPS-induced IL-6 suppression) for neuroinflammatory applications .
  • Toxicity Screening : HepG2 cells for hepatotoxicity; hERG assays for cardiac risk .

How does the sulfonyl ethyl linker impact metabolic stability?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify oxidative hotspots. The sulfonyl group reduces CYP3A4-mediated degradation compared to ester linkers .
  • Metabolite Identification : LC-MS/MS detects stable N-oxide metabolites, suggesting prolonged half-life .

Data Contradiction Analysis

Why might in vitro receptor affinity not translate to in vivo efficacy?

  • Pharmacokinetic Factors : Poor oral bioavailability (<20%) due to high molecular weight (>450 Da) or P-glycoprotein efflux .
  • Off-Target Effects : Screen against 5-HT1A_{1A} and α1_1-adrenergic receptors to rule out polypharmacology .

How to address conflicting results in SAR studies for piperazine-based ligands?

  • Systematic Variation : Synthesize analogs with incremental substituent changes (e.g., 3-Cl → 3-CF3_3) and test in parallel .
  • Crystallography : Co-crystallize the compound with D3_3 receptors to validate binding poses (e.g., PDB ID: 3PBL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.